molecular formula C8H12N2O2 B061294 4-(Dimethoxymethyl)-2-methylpyrimidine CAS No. 175277-33-5

4-(Dimethoxymethyl)-2-methylpyrimidine

Cat. No. B061294
M. Wt: 168.19 g/mol
InChI Key: VDXHJWMLYFVGDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related dimethoxymethyl pyrimidine compounds involves multiple steps, including the reaction of dimethoxy pyrimidine precursors with various reagents. For example, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester is synthesized from 2-amino-4,6-dimethoxyl pyrimidine, indicating the potential for complex synthetic pathways involving halogenation, methylation, or esterification processes (Ji, 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as the crystal structure determination of various pyrimidine derivatives, shows that these molecules can form hydrogen-bonded sheets or chains, which might imply similar possibilities for 4-(Dimethoxymethyl)-2-methylpyrimidine (Glidewell, Low, Melguizo, & Quesada, 2003).

Chemical Reactions and Properties

The chemical reactions involving dimethoxymethyl pyrimidine derivatives often include substitutions and cyclization, suggesting that 4-(Dimethoxymethyl)-2-methylpyrimidine may undergo similar chemical transformations. The reaction mechanisms can involve multiple steps with various intermediates, such as the conversion into pyrimidopyrimidine derivatives (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed, such as potential applications of the compound, or ways to improve its synthesis.


For a specific compound like “4-(Dimethoxymethyl)-2-methylpyrimidine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all of these categories. If you have access to scientific databases or a library, they may be able to help you find more specific information. If you’re doing this as part of a research project, you might also want to consult with a mentor or advisor. They can provide guidance tailored to your specific situation.


properties

IUPAC Name

4-(dimethoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXHJWMLYFVGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384084
Record name 4-(dimethoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-2-methylpyrimidine

CAS RN

175277-33-5
Record name 4-(dimethoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetamidine hydrochloride (3 mol) and 4-dimethylamino-1,1-dimethoxy-but-3-en-2-one (2 mol) were mixed in methanol (500 ml) and the reaction mixture was warmed to 40° C. A solution of sodium methoxide in methanol (558 g, 30%) was added quickly and a brown suspension was formed. The reaction mixture was heated under reflux for 2 h, cooled to room temperature overnight followed by evaporation of methanol under reduced pressure. The resulting residue was taken up in dichloromethane (500 ml) and washed several times with water (100 mL). The solvent was removed to give 307 g of black oil. The distillation of this oil gave a colourless liquid of boiling point 55-58° C. (0.5 mbar).
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
558 g
Type
solvent
Reaction Step Two

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